molecular formula C12H14O4 B13508183 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid

3-(3-Ethoxy-2-methoxyphenyl)acrylic acid

Cat. No.: B13508183
M. Wt: 222.24 g/mol
InChI Key: UOWUJXSPAGEXHK-BQYQJAHWSA-N
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Description

3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamic acid, characterized by the presence of ethoxy and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(3-ethoxy-2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-ethoxy-2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

    Modulating signaling pathways: Such as the NF-κB pathway in cancer cells.

    Interacting with cellular receptors: Leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(3-methoxyphenyl)prop-2-enoic acid: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness

3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility in organic solvents and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b8-7+

InChI Key

UOWUJXSPAGEXHK-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1OC)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=CC(=O)O

Origin of Product

United States

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